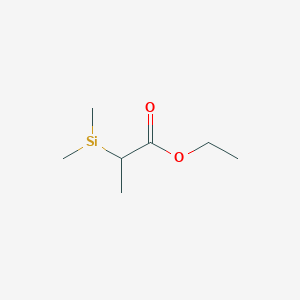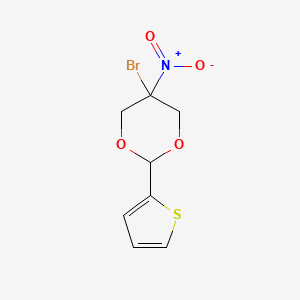
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a dioxane ring substituted with bromine, nitro, and thienyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane typically involves the reaction of 2-thiophenecarboxaldehyde with bromine and nitric acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final dioxane ring structure. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-5-bromo-2-(2-thienyl)-1,3-dioxane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and bromine substituents may play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(2-thienyl)-1,3-dioxane: Lacks the nitro group, which may result in different chemical and biological properties.
5-Nitro-2-(2-thienyl)-1,3-dioxane:
2-(2-Thienyl)-1,3-dioxane: Lacks both the bromine and nitro groups, serving as a simpler analog for comparison.
Uniqueness
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
486446-25-7 |
|---|---|
Formule moléculaire |
C8H8BrNO4S |
Poids moléculaire |
294.12 g/mol |
Nom IUPAC |
5-bromo-5-nitro-2-thiophen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C8H8BrNO4S/c9-8(10(11)12)4-13-7(14-5-8)6-2-1-3-15-6/h1-3,7H,4-5H2 |
Clé InChI |
VMOULTSUORAOEL-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(O1)C2=CC=CS2)([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
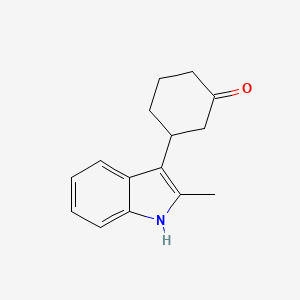
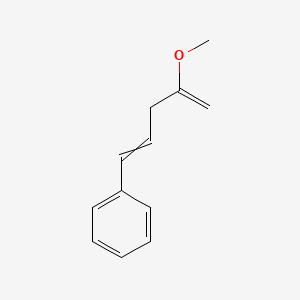
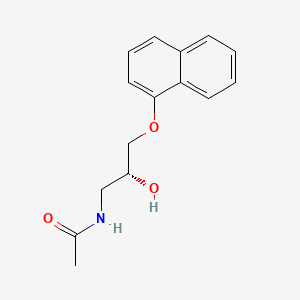

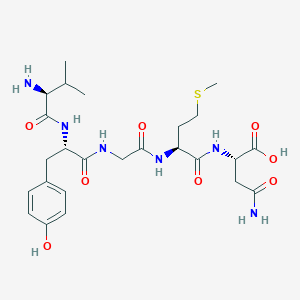
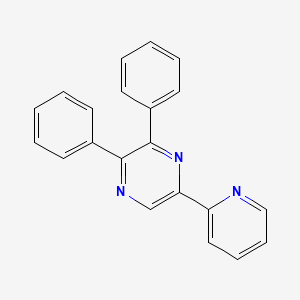
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)
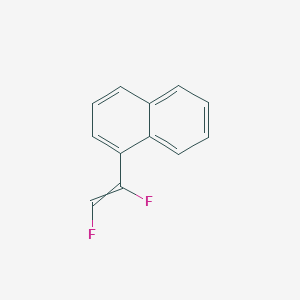
![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
